Bis(tricyclohexylphosphin)palladium(0)

Übersicht

Beschreibung

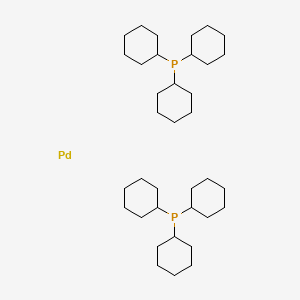

Bis(tricyclohexylphosphine)palladium(0) is an organometallic compound with the chemical formula C36H66P2Pd. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its stability and effectiveness in facilitating complex organic transformations.

Wissenschaftliche Forschungsanwendungen

Bis(tricyclohexylphosphine)palladium(0) has a wide range of applications in scientific research:

- Chemistry : It is used as a catalyst in the synthesis of complex organic molecules, including natural products and polymers.

- Biology : The compound is employed in the modification of biomolecules and the development of new biochemical assays.

- Medicine : It plays a role in the synthesis of pharmaceutical compounds and the development of new drug candidates.

- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials for electronic devices.

Wirkmechanismus

Target of Action

Bis(tricyclohexylphosphine)Palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It is primarily used in various chemical reactions as a catalyst . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction . It acts as a catalyst, reducing the activation energy required for the reaction and thereby increasing the rate of the reaction .

Biochemical Pathways

Bis(tricyclohexylphosphine)Palladium(0) is involved in various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The result of the action of Bis(tricyclohexylphosphine)Palladium(0) is the successful completion of the chemical reactions it catalyzes . By reducing the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Action Environment

The action of Bis(tricyclohexylphosphine)Palladium(0) can be influenced by various environmental factors. For instance, it is sensitive to air , and its storage temperature is typically 2-8°C . These factors can influence the compound’s stability and efficacy as a catalyst .

Biochemische Analyse

Biochemical Properties

Bis(tricyclohexylphosphine)palladium(0) plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with these biomolecules is primarily through coordination with palladium, which acts as a central metal ion, forming complexes that enhance the reactivity of the substrates involved in the reactions .

Cellular Effects

The effects of Bis(tricyclohexylphosphine)palladium(0) on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular growth, differentiation, and apoptosis . Additionally, Bis(tricyclohexylphosphine)palladium(0) can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Bis(tricyclohexylphosphine)palladium(0) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with ligands, forming complexes that can either activate or inhibit enzymes involved in various biochemical pathways . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable complexes with biomolecules is key to its effectiveness as a catalyst in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tricyclohexylphosphine)palladium(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tricyclohexylphosphine)palladium(0) remains stable under specific storage conditions but can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Bis(tricyclohexylphosphine)palladium(0) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at elevated concentrations .

Metabolic Pathways

Bis(tricyclohexylphosphine)palladium(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . These interactions are essential for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Bis(tricyclohexylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its overall impact on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)palladium(0) can be synthesized through the reaction of palladium(II) chloride with tricyclohexylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the palladium. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of bis(tricyclohexylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and stored under inert conditions to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(tricyclohexylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Stille Coupling

- Negishi Coupling

- Buchwald-Hartwig Amination

Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent such as tetrahydrofuran or dimethylformamide, and the appropriate organic halide or organometallic reagent. The reactions are usually carried out under an inert atmosphere at elevated temperatures.

Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Bis(tri-tert-butylphosphine)palladium(0)

- Bis(diphenylphosphino)ferrocene palladium(II) dichloride

- Bis(triphenylphosphine)palladium(II) dichloride

Uniqueness: Bis(tricyclohexylphosphine)palladium(0) is unique due to its high stability and effectiveness in catalyzing a wide range of cross-coupling reactions. The bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity in various transformations.

Biologische Aktivität

Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy)) is a versatile palladium complex widely utilized in organic synthesis, particularly in cross-coupling reactions. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and catalysis within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

- Molecular Formula : CHPPd

- Molecular Weight : 667.29 g/mol

- CAS Number : 33309-88-5

- Solubility : Soluble in chloroform and toluene; insoluble in alcohol and water .

The biological activity of bis(tricyclohexylphosphine)palladium(0) primarily involves its role as a catalyst in various reactions, including:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in synthesizing biologically active compounds .

- Deprotection Reactions : Pd(PCy) has been shown to mediate depropargylation and deallylation reactions effectively in cellular environments, outperforming other palladium sources .

1. Mechanistic Studies of Palladium-Catalyzed Reactions

A study focused on the desulfinative cross-coupling reactions demonstrated that Pd(PCy) could efficiently couple sodium pyridine-2-sulfinate with various aryl halides, achieving yields up to 95% under optimized conditions. The formation of the active Pd(0) species from Pd(II) precursors was critical for the reaction's success .

2. Intracellular Catalysis

Research indicated that discrete palladium complexes with phosphine ligands can promote significant transformations within living cells. Specifically, Pd(PCy) was effective in mediating reactions in cell lysates, showcasing its stability and reactivity under biological conditions. This property is particularly valuable for targeted drug delivery and activation processes within cellular compartments such as mitochondria .

Pharmacological Applications

The ability of bis(tricyclohexylphosphine)palladium(0) to facilitate important chemical transformations suggests its potential use in drug synthesis. Its high functional group tolerance allows for the modification of complex organic molecules, making it suitable for developing new pharmaceuticals.

Environmental Considerations

Research into the catalytic properties of Pd(PCy) also extends to environmental applications, such as carbon-neutral hydrogen production. The compound's role in catalyzing hydrogenation reactions can contribute to sustainable energy solutions .

Research Findings

Eigenschaften

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?

A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.

Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?

A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.

Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?

A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.